1-(3-chloro-4-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(3-chloro-4-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15ClN6OS and its molecular weight is 362.84. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on heterocyclic compounds containing thiadiazole and triazole moieties has demonstrated notable antimicrobial and antifungal properties. For instance, compounds synthesized through microwave-assisted methods, incorporating penicillanic or cephalosporanic acid moieties with 1,3,4-thiadiazole, have shown good to moderate antimicrobial activity against various microorganisms, including antiurease and antilipase activities (Başoğlu et al., 2013). Similarly, novel thiazole and 1,3,4-thiadiazole derivatives have been evaluated as potent anticancer agents, with some compounds exhibiting significant anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Synthesis and Chemical Transformations
The synthesis of heterocyclic compounds through the interaction of various chemical moieties, including the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines, and hydroxylamine, leading to triazole-4-thiocarboxamides and other derivatives, highlights the versatility of these compounds in chemical transformations (L'abbé et al., 1991). This chemical flexibility is crucial for developing novel compounds with potential scientific applications.
Anticancer Activity
The structural motif of thiadiazole and triazole is prevalent in compounds exhibiting anticancer activities. A study on thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety revealed potent anticancer agents, with some compounds showing remarkable efficacy against cancer cell lines (Gomha et al., 2017). These findings suggest the potential of such compounds in the development of new anticancer therapies.
DNA Methylation Effects
Research on 1,2,4-triazole and 1,3,4-thiadiazole derivatives has also explored their effects on DNA methylation levels, an important factor in cancer development. Some compounds have shown the ability to inhibit tumor DNA methylation in vitro, indicating their potential as therapeutic agents in cancer treatment (Hovsepyan et al., 2019).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6OS/c1-4-12-18-20-15(24-12)17-14(23)13-9(3)22(21-19-13)10-6-5-8(2)11(16)7-10/h5-7H,4H2,1-3H3,(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIZJBLCSVEATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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